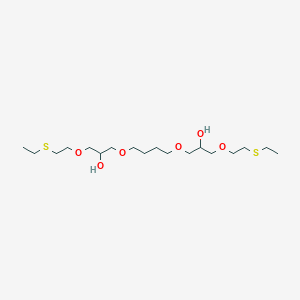
6,10,15,19-Tetraoxa-3,22-dithiatetracosane-8,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10,15,19-Tetraoxa-3,22-dithiatetracosane-8,17-diol is a chemical compound with the molecular formula C18H38O6S2 . It is characterized by the presence of multiple oxygen and sulfur atoms within its structure, which contribute to its unique chemical properties.
Chemical Reactions Analysis
6,10,15,19-Tetraoxa-3,22-dithiatetracosane-8,17-diol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6,10,15,19-Tetraoxa-3,22-dithiatetracosane-8,17-diol has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,10,15,19-Tetraoxa-3,22-dithiatetracosane-8,17-diol involves its interaction with specific molecular targets and pathways. The presence of oxygen and sulfur atoms allows it to form various chemical bonds and interactions, which can influence biological processes and chemical reactions .
Comparison with Similar Compounds
6,10,15,19-Tetraoxa-3,22-dithiatetracosane-8,17-diol can be compared with other similar compounds, such as:
2,6,10,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaene: This compound has a similar carbon backbone but differs in the presence of multiple methyl groups and double bonds.
1,6,10,14,18,22-Tetracosahexaen-3-ol, 2,6,10,15,19,23-hexamethyl-: This compound also has a similar structure but includes a hydroxyl group and multiple double bonds.
The uniqueness of this compound lies in its specific arrangement of oxygen and sulfur atoms, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
90859-46-4 |
|---|---|
Molecular Formula |
C18H38O6S2 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
1-(2-ethylsulfanylethoxy)-3-[4-[3-(2-ethylsulfanylethoxy)-2-hydroxypropoxy]butoxy]propan-2-ol |
InChI |
InChI=1S/C18H38O6S2/c1-3-25-11-9-23-15-17(19)13-21-7-5-6-8-22-14-18(20)16-24-10-12-26-4-2/h17-20H,3-16H2,1-2H3 |
InChI Key |
CNUANDZOQAVSOL-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOCC(COCCCCOCC(COCCSCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















